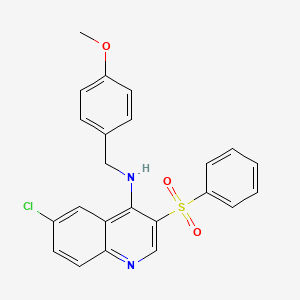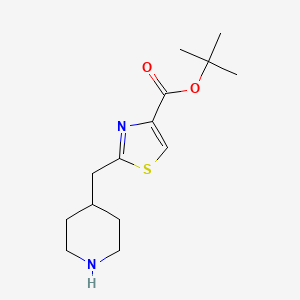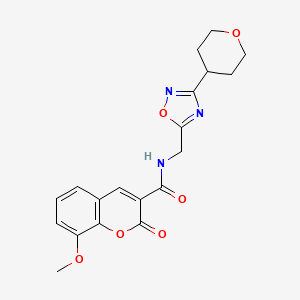
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate, commonly known as DFP, is a chemical compound that has found extensive use in scientific research. DFP is a phosphonate compound that is commonly used as an inhibitor of acetylcholinesterase (AChE) in biochemical and physiological experiments.
作用机制
DFP works by irreversibly binding to the active site of Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate, forming a covalent bond with the serine residue in the enzyme's active site. This covalent bond prevents the enzyme from breaking down acetylcholine, leading to increased cholinergic activity.
Biochemical and Physiological Effects:
The increased cholinergic activity resulting from DFP inhibition of Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate has a variety of biochemical and physiological effects. These effects include increased heart rate, increased respiratory rate, increased gastrointestinal motility, increased sweating, and increased salivation. In addition, DFP has been shown to cause convulsions and seizures in high doses.
实验室实验的优点和局限性
The main advantage of using DFP in lab experiments is its potent and irreversible inhibition of Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate. This allows for precise control of cholinergic activity and the study of the role of acetylcholine in various physiological and pathological processes. However, the irreversible nature of DFP's inhibition of Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate limits its use in certain experiments where reversible inhibition is necessary.
未来方向
There are several future directions for the use of DFP in scientific research. One potential direction is the study of the role of acetylcholine in the immune system. Recent studies have shown that acetylcholine plays a role in regulating the immune system, and DFP could be used to study this role further. Another potential direction is the development of new Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate inhibitors based on the structure of DFP. By modifying the structure of DFP, it may be possible to develop new inhibitors with improved potency and selectivity. Finally, DFP could be used in the development of new treatments for Alzheimer's disease and other cholinergic disorders. By studying the role of acetylcholine in these diseases, it may be possible to develop new treatments that target the cholinergic system.
合成方法
DFP is commonly synthesized by reacting 4-methoxyaniline with 1,1-difluoro-2-(chloroethoxy)ethane in the presence of a base. The resulting intermediate is then reacted with diethyl phosphite to yield DFP.
科学研究应用
DFP has found extensive use in scientific research, particularly in the study of the nervous system. DFP is a potent inhibitor of Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate, DFP increases the concentration of acetylcholine in the synapse, leading to increased cholinergic activity. This increased cholinergic activity has been used to study the role of acetylcholine in various physiological and pathological processes, including memory, learning, and Alzheimer's disease.
属性
IUPAC Name |
N-[(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-methoxyphenyl)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2NO4P/c1-4-25-27(23,26-5-2)19(20,21)18(22-16-9-7-6-8-10-16)15-11-13-17(24-3)14-12-15/h6-14,18,22H,4-5H2,1-3H3/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEBKDULVVEVAS-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)OC)NC2=CC=CC=C2)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=C(C=C1)OC)NC2=CC=CC=C2)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2380346.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/no-structure.png)


![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2380352.png)

![4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one](/img/structure/B2380356.png)


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2380361.png)
![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)

